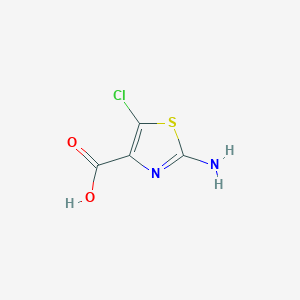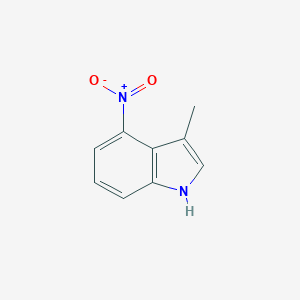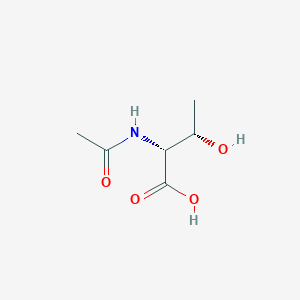![molecular formula C7H6BrClN2 B190278 5-Chloroimidazo[1,2-a]pyridine hydrobromide CAS No. 114603-78-0](/img/structure/B190278.png)
5-Chloroimidazo[1,2-a]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroimidazo[1,2-a]pyridine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic organic molecule that contains a pyridine ring fused with an imidazole ring, with a chlorine atom attached to the pyridine ring.
Mechanism Of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine hydrobromide is not fully understood, but it is believed to involve the inhibition of various enzymes and modulation of ion channel activity. The compound has been shown to bind to the active site of protein kinases and phosphodiesterases, thereby preventing the phosphorylation of target proteins and the hydrolysis of cyclic nucleotides, respectively. It has also been shown to interact with ion channels, modulating their activity and leading to changes in membrane potential and neurotransmitter release.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Chloroimidazo[1,2-a]pyridine hydrobromide are diverse and depend on the specific target enzyme or ion channel. In general, the compound has been found to exhibit potent antitumor, anti-inflammatory, and analgesic effects in various animal models. It has also been shown to modulate the activity of ion channels, leading to changes in membrane potential and neurotransmitter release.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Chloroimidazo[1,2-a]pyridine hydrobromide in lab experiments include its potent activity against various enzymes and ion channels, as well as its diverse range of biological effects. The compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 5-Chloroimidazo[1,2-a]pyridine hydrobromide. One potential direction is the development of more potent and selective inhibitors of specific enzymes or ion channels. Another direction is the investigation of the compound's potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 5-Chloroimidazo[1,2-a]pyridine hydrobromide involves the reaction of 2-chloro-5-nitropyridine with imidazole in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction results in the reduction of the nitro group to an amino group, followed by the formation of the imidazole ring by the condensation of the amino group with the imidazole ring. The final product is obtained by treatment with hydrobromic acid.
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyridine hydrobromide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In biochemistry and pharmacology, 5-Chloroimidazo[1,2-a]pyridine hydrobromide has been found to act as a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
properties
CAS RN |
114603-78-0 |
|---|---|
Product Name |
5-Chloroimidazo[1,2-a]pyridine hydrobromide |
Molecular Formula |
C7H6BrClN2 |
Molecular Weight |
233.49 g/mol |
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C7H5ClN2.BrH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H |
InChI Key |
PPXPGLAVOIEXTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN2C(=C1)Cl.Br |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Cl.Br |
synonyms |
5-ChloroiMidazo[1,2-a]pyridine hydrobroMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



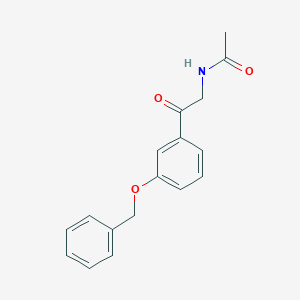

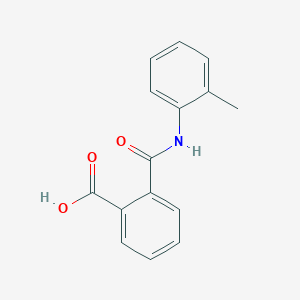
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
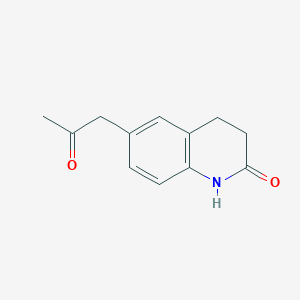
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)

